molecular formula C11H16N4O5S B2390083 3-methyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1421584-89-5

3-methyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2390083
CAS No.: 1421584-89-5
M. Wt: 316.33
InChI Key: LXZNOUPHMMNPOB-UHFFFAOYSA-N
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Description

3-methyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine intermediate with piperazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions might target the carbonyl groups in the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouracil: Another pyrimidine derivative used in cancer treatment.

    Pyrimidine-2,4-dione derivatives: A class of compounds with various biological activities.

Uniqueness

3-methyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which might confer distinct biological properties or chemical reactivity compared to other pyrimidine derivatives.

Properties

IUPAC Name

3-methyl-5-(4-methylsulfonylpiperazine-1-carbonyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5S/c1-13-9(16)8(7-12-11(13)18)10(17)14-3-5-15(6-4-14)21(2,19)20/h7H,3-6H2,1-2H3,(H,12,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZNOUPHMMNPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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